1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
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Overview
Description
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that combines the structural features of anthracenedione and thiazole. Anthracenedione derivatives are known for their vibrant colors and are widely used in dye manufacturing. Thiazole derivatives, on the other hand, are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthracene-9,10-dione with thiazole derivatives under controlled conditions. One common method is the condensation reaction where 1-aminoanthracene-9,10-dione is reacted with 2-aminothiazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinonic structure back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and thiazole moieties
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the thiazole ring .
Scientific Research Applications
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
Uniqueness
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is unique due to the presence of both anthracenedione and thiazole moieties, which confer a combination of vibrant color properties and diverse biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62593-03-7 |
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Molecular Formula |
C17H11N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-amino-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H11N3O2S/c18-11-5-6-12(20-17-19-7-8-23-17)14-13(11)15(21)9-3-1-2-4-10(9)16(14)22/h1-8H,18H2,(H,19,20) |
InChI Key |
LNGGCBYCAHRQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=NC=CS4)N |
Origin of Product |
United States |
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